molecular formula C11H9ClO2 B1598990 [5-(2-Chlorophenyl)furan-2-yl]methanol CAS No. 40313-66-4

[5-(2-Chlorophenyl)furan-2-yl]methanol

Cat. No. B1598990
CAS RN: 40313-66-4
M. Wt: 208.64 g/mol
InChI Key: MLOIDTAKKFVGGW-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)furan-2-yl]methanol, also known as 5-CPF, is a small organic compound that has been found to possess a wide range of biological activities. It has been used as a research tool to investigate the pharmacological properties of various drugs and to study the biochemical and physiological effects of drugs on the body. 5-CPF has been found to have numerous applications in scientific research, including the study of drug metabolism, drug-drug interactions, and drug-receptor interactions.

Scientific Research Applications

  • Antimicrobial Agents

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Benzofuran derivatives have been found to be suitable structures for developing new therapeutic agents, especially antimicrobial agents .
    • Methods : The development of these agents involves chemical synthesis of benzofuran derivatives and subsequent testing of their antimicrobial properties .
    • Results : Some benzofuran derivatives have shown promising results in antimicrobial therapy, solving problems such as improved bioavailability .
  • Antiviral and Anti-HIV Agents

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Indole derivatives have been found to possess various biological activities, including antiviral and anti-HIV activities .
    • Methods : The development of these agents involves chemical synthesis of indole derivatives and subsequent testing of their antiviral and anti-HIV properties .
    • Results : Various indole derivatives have shown promising results in antiviral and anti-HIV therapy .
  • Treatment of Skin Diseases

    • Field : Dermatology .
    • Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
    • Methods : These compounds are applied topically or taken orally, and their effects are enhanced by exposure to ultraviolet light .
    • Results : These treatments have been found to be effective in managing symptoms of skin diseases .
  • Anti-Inflammatory Agents

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Indole derivatives have been found to possess anti-inflammatory activities .
    • Methods : The development of these agents involves chemical synthesis of indole derivatives and subsequent testing of their anti-inflammatory properties .
    • Results : Various indole derivatives have shown promising results in anti-inflammatory therapy .
  • Anticancer Agents

    • Field : Oncology .
    • Application : Some benzofuran derivatives have been found to possess anticancer activities .
    • Methods : The development of these agents involves chemical synthesis of benzofuran derivatives and subsequent testing of their anticancer properties .
    • Results : Various benzofuran derivatives have shown promising results in cancer therapy .
  • Antioxidant Agents

    • Field : Medical and Pharmaceutical Sciences .
    • Application : Indole derivatives have been found to possess antioxidant activities .
    • Methods : The development of these agents involves chemical synthesis of indole derivatives and subsequent testing of their antioxidant properties .
    • Results : Various indole derivatives have shown promising results in antioxidant therapy .

Safety And Hazards

The safety data sheet for “[5-(2-Chlorophenyl)furan-2-yl]methanol” provides detailed information on handling and storage, exposure controls and personal protection, physical and chemical properties, stability and reactivity, toxicological information, ecological information, disposal considerations, transport information, regulatory information, and other information .

properties

IUPAC Name

[5-(2-chlorophenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOIDTAKKFVGGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406557
Record name [5-(2-chlorophenyl)furan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Chlorophenyl)furan-2-yl]methanol

CAS RN

40313-66-4
Record name [5-(2-chlorophenyl)furan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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